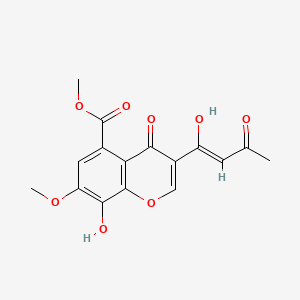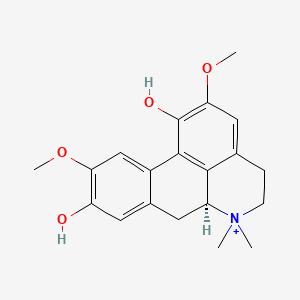
Laurifoline
Descripción general
Descripción
Laurifoline is a natural compound found in the herbs of Lindera aggregata . It is a type of alkaloid and is brown oil in physical form . Laurifoline has a molecular formula of C20H24NO4 and a molecular weight of 342.4 g/mol .
Molecular Structure Analysis
The molecular structure of Laurifoline is characterized by a 4H-Dibenzo [de,g]quinolinium core . The IUPAC name for Laurifoline is 2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo [de,g]quinolin-6-ium-1,9-diol .Physical And Chemical Properties Analysis
Laurifoline has a molecular weight of 342.4 g/mol . It has a density of 1.4±0.1 g/cm³, a boiling point of 638.8±55.0 °C at 760 mmHg, and a flash point of 232.6±25.0 °C . Laurifoline has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Curarizing Agent
Laurifoline has been recognized for its curarizing activity , which refers to its ability to act as a muscle relaxant . This property is particularly useful in surgical procedures where muscle paralysis is required. The compound’s mode of action is similar to that of curare, a known muscle relaxant, making it a potential alternative for medical use in anesthesia.
Anti-Inflammatory Properties
Laurifoline also exhibits anti-inflammatory properties . Inflammation is a biological response to harmful stimuli and is involved in various diseases such as obesity, atherosclerosis, and rheumatoid arthritis . The anti-inflammatory effects of Laurifoline could be harnessed to develop treatments for these conditions, providing a natural and potentially safer alternative to synthetic anti-inflammatory drugs.
Antimicrobial Activity
The compound has shown promise in its antimicrobial activity , which includes antibacterial, antiviral, and antifungal properties . This broad-spectrum activity makes Laurifoline a candidate for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant pathogens.
Cancer Treatment
Laurifoline may have applications in cancer treatment due to its potential to inhibit the growth of cancer cells . Its role in the biosynthesis of other alkaloids also suggests that it could be used in the synthesis of chemotherapeutic agents, providing a natural source for cancer drug development.
Treatment of Civilization Diseases
Lastly, Laurifoline has been mentioned in the context of treating a range of civilization diseases , such as obesity, diabetes, dementia, and depression . Its therapeutic effects in these areas could lead to the development of novel treatments that address the underlying causes of these conditions.
Mecanismo De Acción
Target of Action
Laurifoline is a quaternary ammonium base . It has been suggested to be a potential inhibitor of NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
Laurifoline interacts with its targets predominantly through vasodepressive action and very weak curare-like action . It has been shown to have marked nicotinolytic action but no atropine-like, no muscarine-like, no histamine liberating, nor adrenolytic actions .
Biochemical Pathways
Its nicotinolytic action suggests that it may interfere with the signaling pathways involving nicotinic receptors .
Result of Action
The predominant vasodepressive action of Laurifoline suggests that it may lower blood pressure . Its nicotinolytic action could potentially interfere with nicotine addiction, although this needs further investigation .
Action Environment
The action, efficacy, and stability of Laurifoline can be influenced by various environmental factors. For instance, its extraction from the plant Cocculus laurifolius DC may be affected by the plant’s growing conditions . Furthermore, its pharmacological actions may be influenced by the physiological conditions of the individual, such as their metabolic rate and the presence of other substances in the body.
Propiedades
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19/h8-10,14H,5-7H2,1-4H3,(H-,22,23)/p+1/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVLRYVOZWMP-AWEZNQCLSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12305611 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




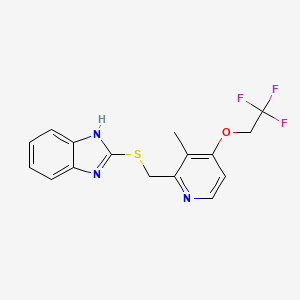

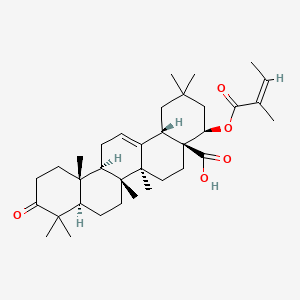
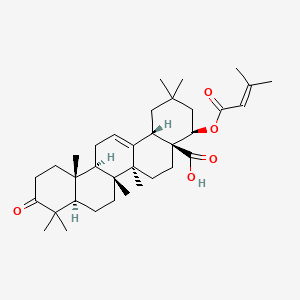

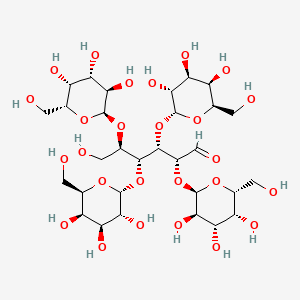
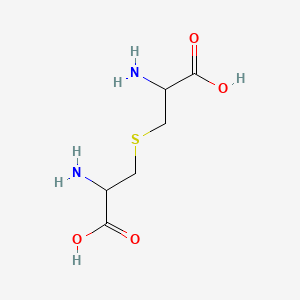
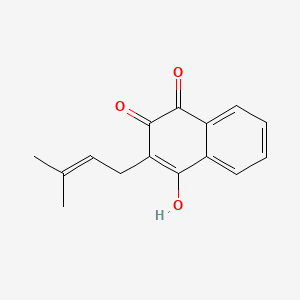



![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674499.png)
